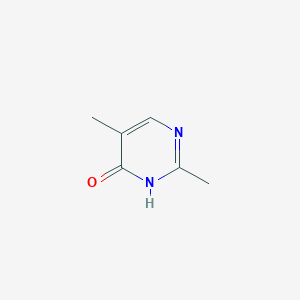

2,5-Dimethylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOMINHDSCYPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287445 | |

| Record name | 2,5-Dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-34-0, 3059-71-0 | |

| Record name | 2,5-Dimethyl-4-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3059-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-4-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursors of 2,5 Dimethylpyrimidin 4 Ol

De Novo Synthetic Routes to 2,5-Dimethylpyrimidin-4-ol (B1594479) Analogues

The primary and most classical de novo synthetic route to this compound and its analogues is the Pinner pyrimidine (B1678525) synthesis. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. Current time information in London, GB.rsc.org For the specific synthesis of this compound, the key precursors are acetamidine (B91507) and a substituted β-keto ester, namely ethyl 2-methylacetoacetate.

The reaction is typically carried out under acidic or basic conditions. The general principle of this synthesis is highly versatile, allowing for the creation of a wide array of substituted pyrimidines by varying the 1,3-dicarbonyl and amidine starting materials. slideshare.net

A general representation of the Pinner synthesis for a pyrimidin-4-ol is depicted below:

Reaction Scheme for Pinner Pyrimidine Synthesis| Reactant A | Reactant B | Conditions | Product |

|---|

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers several sites for functionalization, enabling the synthesis of a diverse library of derivatives. Key strategies include modifications at the C4-hydroxyl group and substitution at the pyrimidine ring.

A crucial and widely employed initial step in the derivatization of pyrimidin-4-ols is the conversion of the C4-hydroxyl group into a more reactive leaving group, typically a chlorine atom. This is commonly achieved by treatment with phosphorus oxychloride (POCl₃). slideshare.net The resulting 4-chloro-2,5-dimethylpyrimidine (B1314056) is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table of Functionalization Reactions:

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | POCl₃ | Chlorination | 4-Chloro-2,5-dimethylpyrimidine |

| 4-Chloro-2,5-dimethylpyrimidine | Amines | Nucleophilic Substitution | 4-Amino-2,5-dimethylpyrimidine derivatives |

| 4-Chloro-2,5-dimethylpyrimidine | Alkoxides | Nucleophilic Substitution | 4-Alkoxy-2,5-dimethylpyrimidine derivatives |

| 4-Chloro-2,5-dimethylpyrimidine | Thiolates | Nucleophilic Substitution | 4-Thioether-2,5-dimethylpyrimidine derivatives |

The reactivity of the 4-chloro-2,5-dimethylpyrimidine intermediate allows for the introduction of a wide range of functional groups at the C4 position through nucleophilic aromatic substitution (SNAr). rsc.orgwur.nl Reactions with various nucleophiles such as amines, alkoxides, and thiolates provide access to a broad spectrum of 4-substituted-2,5-dimethylpyrimidines.

Furthermore, direct alkylation of the this compound is also a viable derivatization strategy. The reaction with alkyl halides can lead to O-alkylation, forming the corresponding 4-alkoxy derivatives. europeanscience.org

Precursor-Based Synthesis and Mechanism Elucidation

The synthesis of this compound is fundamentally based on the selection of appropriate chemical precursors that contain the necessary fragments to construct the pyrimidine ring. As established by the Pinner synthesis, the key precursors are:

Acetamidine: This provides the N-C-N fragment of the pyrimidine ring.

Ethyl 2-methylacetoacetate: This β-keto ester provides the C-C-C backbone of the pyrimidine ring, along with the methyl substituent at the 5-position and the carbonyl group that will become the hydroxyl group at the 4-position.

The mechanism of this cyclocondensation reaction proceeds through a series of well-defined steps. Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of the ethyl 2-methylacetoacetate, forming an enolate. This is followed by the nucleophilic attack of the amidine on the ester carbonyl group, leading to a tetrahedral intermediate. Subsequent cyclization and dehydration steps result in the formation of the stable aromatic pyrimidine ring.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the β-keto ester, which enhances its electrophilicity. The amidine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and elimination of water and ethanol (B145695) leads to the final this compound product. Current time information in London, GB.

Reactivity and Reaction Mechanisms of 2,5 Dimethylpyrimidin 4 Ol Systems

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring's electron-deficient nature generally makes electrophilic substitution less favorable than in electron-rich aromatic systems like benzene. wikipedia.org However, the activating effects of the hydroxyl and methyl substituents can facilitate such reactions at specific positions.

Electrophilic Substitution:

Electrophilic substitution on the pyrimidine ring preferentially occurs at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgslideshare.net In 2,5-Dimethylpyrimidin-4-ol (B1594479), the C5 position is already substituted with a methyl group. However, electrophilic attack can still occur at other positions, influenced by the directing effects of the existing substituents. For instance, nitration and halogenation have been observed with substituted pyrimidines. wikipedia.org While specific studies on this compound are limited, reactions on analogous compounds provide insight. For example, the bromination of 4,6-dimethylpyrimidin-5-ol, an isomer, occurs selectively at the C2 position.

The hydroxyl group at the C4 position and the methyl groups can also be sites for electrophilic attack. The hydroxyl group, particularly in its pyrimidone tautomeric form, can activate the ring towards electrophiles. bhu.ac.in

Table 1: Examples of Electrophilic Substitution Reactions on Related Pyrimidine Systems

| Reactant | Reagent/Conditions | Product | Reaction Type |

| 2-Pyrimidone | Nitric Acid | 5-Nitro-2-pyrimidone | Nitration bhu.ac.in |

| Cytosine | H2O2 / 1 N-HCl | 5-Chlorocytosine, 5-Chlorouracil | Oxidative Halogenation nih.gov |

| Uracil (B121893) | H2O2 / 1 N-HCl | 5-Chlorouracil | Oxidative Halogenation nih.gov |

Nucleophilic Substitution:

Nucleophilic substitution is generally favored at the electron-deficient C2, C4, and C6 positions of the pyrimidine ring. wikipedia.orgbhu.ac.in In this compound, the C4 position bears a hydroxyl group. This group can be converted into a better leaving group, such as a tosylate or a chloro group, to facilitate nucleophilic displacement. For example, chlorinated pyrimidines, accessible from the corresponding pyrimidones by reaction with reagents like phosphorus oxychloride, are common precursors for nucleophilic substitution reactions. bhu.ac.in

The oxygen atom of the hydroxyl group can also act as a nucleophile itself. It can participate in reactions such as etherification.

Furthermore, the pyrimidine ring can undergo nucleophilic attack leading to ring transformation reactions, particularly when activated by N-alkylation or when reacting with strong nucleophiles like amide ions. wur.nl These reactions can result in different heterocyclic systems. wur.nl

Oxidative and Reductive Transformations

Oxidative Reactions:

The pyrimidine ring and its substituents can undergo various oxidative transformations. The methyl groups on the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net The pyrimidine ring itself can be oxidized, for instance, by N-oxidation using peracids to form pyrimidine N-oxides. wikipedia.orgquestjournals.org Such N-oxides are versatile synthetic intermediates. questjournals.org

The oxidation of pyrimidine derivatives can also lead to the formation of diols and epoxides. researchgate.net In some cases, oxidation can be coupled with other transformations. For example, the oxidation of some pyrimidine bases with hydrogen peroxide in hydrochloric acid results in chlorinated products. nih.gov A kinetic study on the palladium(II)-catalyzed oxidation of a pyrimidine derivative by hexacyanoferrate(III) identified the final oxidation products as 2-aminopyrimidine, dimethylamine, and carbon dioxide. semanticscholar.org

Table 2: Oxidative Reactions of Pyrimidine Derivatives

| Substrate | Reagent/Conditions | Product(s) |

| Alkyl substituted pyrimidines | KMnO4 | Carboxylic acid derivatives researchgate.net |

| Alkyl substituted pyrimidines | Dimethyldioxirane | Diols and epoxides researchgate.net |

| 6-chloro-2,4-diaminopyrimidine | H2O2, Sodium Tungstate | 2,6-diamino-4-chloro-pyrimidine N-oxide questjournals.org |

| Cytosine | H2O2 / 1 N-HCl | 5-Chlorocytosine and 5-Chlorouracil nih.gov |

Reductive Transformations:

Due to their reduced aromaticity compared to pyridine (B92270), pyrimidines are more easily reduced. researchgate.net Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. wikipedia.orgresearchgate.netrsc.org The specific product often depends on the substituents present on the pyrimidine ring and the reaction conditions. rsc.org

The catabolism of pyrimidines in biological systems also involves a reductive pathway, where enzymes like dihydropyrimidine (B8664642) dehydrogenase reduce uracil and thymine. umich.edu This biological process highlights the susceptibility of the pyrimidine C5-C6 double bond to reduction. umich.edu

Mechanistic Investigations of this compound Ring Transformations

The pyrimidine ring can undergo significant structural changes, including ring cleavage and rearrangement, under specific reaction conditions. These transformations are often initiated by the attack of a nucleophile.

One notable transformation is the Dimroth rearrangement, which involves ring cleavage and re-cyclization, leading to an isomerized pyrimidine. wikipedia.org Another significant reaction is ring transformation initiated by strong nucleophiles. For instance, the reaction of pyrimidine salts with nucleophiles like hydrazine (B178648) can lead to ring contraction, forming pyrazoles. wur.nl The mechanism typically involves an initial nucleophilic addition at an electron-deficient carbon (like C6 or C4), followed by cleavage of a nitrogen-carbon bond in the ring. wur.nl The resulting open-chain intermediate then undergoes recyclization and elimination to form the new heterocyclic ring. wur.nl

The degradation pathway of pyrimidines also involves ring cleavage. After an initial reduction of the ring, enzymes like dihydropyrimidinase open the ring structure to form β-ureido-substituted acids. umich.educreative-proteomics.com While these are biological examples, they illustrate the inherent chemical pathways available for pyrimidine ring opening.

Mechanistic studies on fused heterocyclic systems originating from pyrimidines, such as pyrazolo[1,5-a]quinazolines, have shown that intramolecular cyclization can occur where a side chain attacks the pyrimidine ring, leading to new fused ring systems. researchgate.net While direct mechanistic studies on this compound are not widely reported, these examples from related pyrimidine systems provide a foundational understanding of the potential reaction pathways.

Tautomerism and Isomeric Equilibria in 2,5 Dimethylpyrimidin 4 Ol Chemistry

Keto-Enol Tautomerism Investigations

Derivatives of 4-hydroxypyrimidine (B43898) are known to undergo keto-enol tautomerization. nih.gov Extensive investigations into related compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have provided significant insights into this process. nih.govresearchgate.net Studies have shown a strong preference for the keto tautomer in the solid state. nih.govresearchgate.net This preference is a common feature among pyrimidin-4-one derivatives.

The two primary tautomers in equilibrium are the enol form (2,5-dimethylpyrimidin-4-ol) and the keto form (2,5-dimethylpyrimidin-4(3H)-one). The equilibrium can be influenced by various factors, including the physical state (solid, liquid, or gas) and the surrounding environment. While the keto form is often more stable, the enol form can be present in significant proportions under certain conditions, particularly in solution. nih.gov

Influence of Substituents and Environmental Factors on Tautomeric Preferences

The position of the tautomeric equilibrium in pyrimidine (B1678525) derivatives is sensitive to both the nature of substituents on the pyrimidine ring and the characteristics of the solvent.

Substituent Effects: The electronic properties of substituents can influence the relative stability of the keto and enol forms. For This compound (B1594479), the methyl groups at the C2 and C5 positions are electron-donating. These groups can affect the electron density distribution in the pyrimidine ring, thereby influencing the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form. In general, electron-donating groups can have a stabilizing effect on the keto form.

Environmental Factors: Solvent polarity plays a critical role in determining the predominant tautomeric form in solution. voer.edu.vnnih.govkau.edu.sa Polar solvents tend to favor the more polar tautomer. The keto form of pyrimidin-4-ones, with its amide-like structure, is generally more polar than the corresponding enol form. Consequently, in polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO), the equilibrium is expected to shift towards the keto tautomer. Conversely, in non-polar solvents, the less polar enol form may be more favored. cdnsciencepub.com This solvent-dependent equilibrium is a well-documented phenomenon in heterocyclic chemistry. voer.edu.vnkau.edu.sa

The table below illustrates the expected qualitative trend of the keto-enol equilibrium for this compound in different solvents, based on general principles observed for similar heterocyclic systems.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer |

| Water | 80.1 | Keto |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto |

| Methanol | 32.7 | Keto |

| Chloroform | 4.8 | Enol |

| Dioxane | 2.2 | Enol |

Spectroscopic and Computational Approaches to Tautomeric Characterization

A combination of spectroscopic techniques and computational methods is typically employed to characterize the tautomeric forms of pyrimidine derivatives and to determine their relative populations in different environments. nih.govsigmaaldrich.commdpi.commdpi.comnih.govmdpi.commdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between keto and enol tautomers. mdpi.comresearchgate.net The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the tautomeric form. For instance, the presence of an N-H proton signal in the 1H NMR spectrum is indicative of the keto form, while an O-H signal would suggest the presence of the enol form. The chemical shift of the C4 carbon is also a key indicator, typically appearing at a higher frequency (downfield) in the keto form (C=O) compared to the enol form (C-OH). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The keto tautomer is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1650-1700 cm-1. The enol form, on the other hand, would exhibit a characteristic O-H stretching band. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the keto and enol forms are generally different due to variations in their conjugated systems. nih.govresearchgate.net By comparing the UV-Vis spectrum of the compound in different solvents with those of model compounds locked in either the keto or enol form, the position of the tautomeric equilibrium can be estimated. cdnsciencepub.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers. researchgate.net By calculating the Gibbs free energies of the keto and enol forms in the gas phase and in different solvents (using solvation models), the tautomeric equilibrium constant can be estimated. nih.govresearchgate.net These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to support the assignment of the observed tautomers. sigmaaldrich.com

The following table summarizes the key spectroscopic and computational data that would be expected for the characterization of the tautomers of this compound, based on studies of analogous compounds.

| Method | Keto Tautomer (2,5-dimethylpyrimidin-4(3H)-one) | Enol Tautomer (this compound) |

| 1H NMR | Presence of N-H proton signal | Presence of O-H proton signal |

| 13C NMR | C4 signal in the carbonyl region (δ > 160 ppm) | C4 signal in the aromatic/enol region (δ < 160 ppm) |

| IR Spectroscopy | Strong C=O stretching band (~1670 cm-1) | O-H stretching band (~3200-3400 cm-1) |

| DFT Calculations | Lower calculated Gibbs free energy in polar solvents | Lower calculated Gibbs free energy in non-polar solvents |

Advanced Structural Characterization and Spectroscopic Analysis of 2,5 Dimethylpyrimidin 4 Ol

X-ray Crystallography and Solid-State Structural Elucidation

For many 4-hydroxypyrimidine (B43898) derivatives, the keto tautomer (pyrimidin-4-one) is found to be more stable in the solid state. researchgate.net This preference is often attributed to the formation of strong intermolecular hydrogen bonds. In the case of 2,5-Dimethylpyrimidin-4-ol (B1594479), it is anticipated that the pyrimidin-4-one tautomer will be the dominant form in the crystal lattice. This structure would be stabilized by N-H···O hydrogen bonds, forming dimers or extended networks. researchgate.net

The crystal packing of related dimethylpyrimidine derivatives is stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of N-(4,6-dimethylpyrimidin-2-yl)aniline chloroacetate, the pyrimidine (B1678525) and phenyl rings are twisted with respect to each other. scut.edu.cn Similarly, for this compound, the planarity of the pyrimidine ring will be a key feature, with the methyl groups causing minor steric-induced distortions. The dihedral angle between the pyrimidine ring and any potential co-crystallized solvent molecules or counter-ions would also be a significant structural parameter. arabjchem.org

Expected Crystallographic Parameters for the Pyrimidin-4-one Tautomer:

| Parameter | Expected Value/Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for pyrimidine derivatives scut.edu.cnarabjchem.org |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for similar compounds researchgate.net |

| C=O Bond Length | ~1.23 - 1.25 Å | Typical for a pyrimidinone carbonyl group |

| C-N Bond Lengths (ring) | ~1.33 - 1.38 Å | Characteristic of a substituted pyrimidine ring |

| C-C Bond Lengths (ring) | ~1.37 - 1.45 Å | Reflecting the aromatic/partially saturated nature |

| N-H Bond Length | ~0.86 - 0.88 Å | Typical for N-H in a heterocyclic ring |

| C-CH₃ Bond Length | ~1.49 - 1.52 Å | Standard sp²-sp³ carbon-carbon single bond |

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are essential for identifying the predominant tautomeric form in different solvents and for assigning the chemical environment of each atom.

In solution, 4-hydroxypyrimidines can exist as an equilibrium mixture of keto and enol tautomers, and the position of this equilibrium can be solvent-dependent. nih.gov However, for most substituted pyrimidin-4-ones, the keto form is also predominant in solution.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10.0 - 12.0 | Broad singlet | Chemical shift is solvent and concentration dependent. |

| C6-H | 7.5 - 8.0 | Singlet | The exact shift is influenced by the tautomeric form. |

| C2-CH₃ | 2.3 - 2.6 | Singlet | |

| C5-CH₃ | 2.0 - 2.3 | Singlet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C4 (C=O) | 160 - 170 | Diagnostic for the keto tautomer. |

| C2 | 155 - 160 | |

| C6 | 140 - 150 | |

| C5 | 110 - 120 | |

| C2-CH₃ | 20 - 25 | |

| C5-CH₃ | 15 - 20 |

Two-dimensional NMR techniques, such as COSY and HMBC, would be invaluable for confirming the assignments of protons and carbons and for establishing through-bond connectivities. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Insights

For the more stable keto tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum. The N-H stretching vibration will also be a prominent feature. In contrast, the enol tautomer would show a characteristic O-H stretching band and the absence of a strong C=O stretch. researchgate.net

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |

| N-H stretch | 3100 - 3300 | Keto |

| C-H stretch (aromatic) | 3000 - 3100 | Both |

| C-H stretch (methyl) | 2850 - 3000 | Both |

| C=O stretch | 1650 - 1690 | Keto |

| C=N stretch | 1550 - 1620 | Both |

| C=C stretch | 1500 - 1580 | Both |

| Ring vibrations | 1300 - 1500 | Both |

| O-H stretch (in-plane bend) | 1200 - 1400 | Enol |

| O-H stretch (out-of-plane bend) | ~900 | Enol |

A complete vibrational analysis, often supported by theoretical calculations using methods like Density Functional Theory (DFT), can provide a comprehensive assignment of all vibrational modes. emmanuelcollege.ac.in

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions, which are characteristic of heteroaromatic systems. The position and intensity of the absorption bands are sensitive to the tautomeric form and the solvent polarity. oup.com

The keto tautomer of pyrimidin-4-one derivatives typically exhibits strong absorption bands in the UV region. The π → π* transitions are generally more intense than the n → π* transitions. The methyl groups on the pyrimidine ring are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted pyrimidin-4-one.

Expected Electronic Transitions:

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 220 - 240 | High | |

| π → π | 270 - 290 | Moderate | |

| n → π | > 300 | Low | Often appears as a shoulder on the π → π band. |

Studies on related pyrimidine derivatives have shown that the electronic excitation energies can be accurately predicted using computational methods like coupled cluster response theory. rsc.org These calculations can aid in the definitive assignment of the observed electronic transitions.

Theoretical and Computational Chemistry of 2,5 Dimethylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and reactivity descriptors. These calculations are crucial for understanding the chemical behavior of 2,5-dimethylpyrimidin-4-ol (B1594479).

DFT calculations on pyrimidine (B1678525) derivatives have shown that the distribution of electron density is significantly influenced by the nature and position of substituents on the pyrimidine ring. For instance, studies on similar pyrimidine derivatives reveal that the presence of electron-donating groups, such as methyl groups, and an electron-withdrawing hydroxyl group can create specific regions of high and low electron density, which in turn dictate the molecule's reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to a change in its electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | Quantifies the global electrophilic nature of a molecule. |

Table 1: Global Reactivity Descriptors and Their Significance.

Calculations on related pyrimidine derivatives have shown that they can act as good electron donors and acceptors. wjarr.com For DMPO, the calculated electrophilicity index (ω) is 3.88 eV, indicating a significant electrophilic character. wjarr.com It is anticipated that this compound would also exhibit notable reactivity, with the precise values of these descriptors being dependent on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively. In pyrimidine derivatives, the nitrogen atoms of the ring and the oxygen atom of the hydroxyl group are typically regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing groups are areas of positive electrostatic potential (electron-poor) and are thus prone to nucleophilic attack.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. csic.es This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and the different shapes it can adopt.

For a molecule like this compound, MD simulations can reveal the rotational freedom around the single bonds, such as the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups. The analysis of these simulations can identify the most stable conformations and the energy barriers between them. The interaction of the molecule with its environment, such as a solvent, can also be modeled to understand how intermolecular forces influence its conformation.

Conformational analysis helps in understanding how a molecule might interact with a biological target, as the shape of the molecule is crucial for its binding affinity. While specific MD simulation data for this compound is not available, the general principles of conformational analysis suggest that the pyrimidine ring is largely planar, and the main conformational flexibility would arise from the rotation of the hydroxyl and methyl substituents. The presence of the methyl group at position 5, adjacent to the hydroxyl group at position 4, may introduce some steric hindrance that could influence the preferred orientation of the hydroxyl group.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While no specific QSAR models for this compound have been reported, studies on various pyrimidine analogues have successfully established relationships between their structural features and biological activities, such as anticancer and antimicrobial effects. wjarr.commdpi.comaps.org

Key Molecular Descriptors in QSAR of Pyrimidine Analogues

| Descriptor Type | Examples | Relevance |

| Topological | Connectivity indices, Shape indices | Describe the atomic arrangement and branching of the molecule. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Relate to the electronic properties and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Sterimol parameters | Describe the size and shape of the molecule, which are important for binding to a target. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, which affects its absorption and distribution. |

Table 2: Common Molecular Descriptors Used in QSAR Studies.

For example, a QSAR study on pyrimidine-coumarin-triazole conjugates as anti-breast cancer agents found that the maximal electrotopological positive variation (MAXDP) and a structural information content index (JGI7) were positively correlated with the activity. mdpi.com Another study on pyrrolo[2,3-d]pyrimidine nucleoside analogues as adenosine (B11128) kinase inhibitors highlighted the importance of hydrophobic and steric parameters for the ligand-receptor interactions. ebi.ac.uk These findings suggest that for this compound, descriptors related to its electronic properties, size, and hydrophobicity would likely be important in any QSAR model predicting its biological activity.

Molecular Modeling and Docking Studies Focusing on Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net Docking is particularly useful in drug discovery for predicting how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or nucleic acid.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is considered the most likely binding mode. These studies provide valuable information about the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies for this compound are not documented in the reviewed literature, research on other pyrimidine derivatives has demonstrated the utility of this approach. For instance, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have identified key hydrogen bonding and alkyl-pi interactions that contribute to their binding affinity. researchgate.net Another study on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors also utilized molecular docking to understand their binding mechanism. ontosight.ai

For this compound, the hydroxyl group and the nitrogen atoms of the pyrimidine ring would be expected to act as hydrogen bond donors and acceptors, respectively. The methyl groups could participate in hydrophobic interactions within a binding pocket. A hypothetical docking study would involve identifying a relevant biological target and then using computational software to predict the binding mode and affinity of this compound to that target.

Applications As Chemical Building Blocks and Ligands

Utilization in the Synthesis of Complex Heterocyclic Systems

The structure of 2,5-Dimethylpyrimidin-4-ol (B1594479) is well-suited for the synthesis of fused bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry. Pyrimidopyrimidines, for example, are bicyclic compounds made of two fused pyrimidine (B1678525) rings that can be synthesized from appropriately substituted pyrimidine precursors. rsc.org The general strategy involves using a functionalized pyrimidine and reacting it with reagents that build the second ring.

For instance, aminopyrimidines can be reacted with various compounds to form fused systems like pyrimido[4,5-d]pyrimidines. rsc.org While this compound is a hydroxypyrimidine, it can be converted to an aminopyrimidine or a halogenated pyrimidine to serve as a starting point for such syntheses. The reaction of a pyrimidine derivative with reagents like urea, thiourea, or guanidine (B92328) can lead to the formation of these more complex bicyclic structures. rsc.org

Furthermore, pyrimidine derivatives are known precursors for creating bipyrazole systems, which have shown a range of biological activities, including herbicidal properties. tandfonline.com A synthetic route might involve converting the hydroxyl group of this compound into a hydrazine (B178648) derivative, which can then undergo cyclization with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring attached to the pyrimidine core. tandfonline.com

Role in Coordination Chemistry as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound possesses multiple potential donor atoms—specifically the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group—making it an interesting candidate as a ligand.

Pyrimidines and their derivatives are known to form stable complexes with a variety of metal ions. Research on related dimethylpyrimidinyl compounds has shown their ability to coordinate with metals like Manganese (Mn), Cobalt (Co), Nickel (Ni), and Zinc (Zn). researchgate.net These complexes often exhibit octahedral geometry where the pyrimidine derivative binds to the metal center. researchgate.net The nitrogen atoms of the pyrimidine ring can act as Lewis bases, donating their lone pair of electrons to the metal ion. The hydroxyl group can also participate in coordination, potentially acting as a bridging ligand between two metal centers or binding as a deprotonated alkoxide. This versatility allows this compound to function as either a monodentate ligand (binding through one nitrogen atom) or a bidentate ligand (binding through a nitrogen and the hydroxyl oxygen).

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty polymers. The molecular structure of this compound makes it a valuable intermediate in the multi-step synthesis of such high-value products. Its functional groups allow for sequential, controlled modifications to build molecular complexity.

A key application for structurally similar pyrimidinols is in the synthesis of active pharmaceutical ingredients (APIs). For example, 2,4-Dimethylpyrimidin-5-ol is a documented intermediate in the synthesis of Lemborexant, a dual orexin (B13118510) receptor antagonist used for treating insomnia. This highlights the value of the dimethylpyrimidinol scaffold in constructing complex drug molecules. By analogy, this compound serves as a starting block that can be elaborated through various chemical reactions. The hydroxyl group can be converted into a chlorine atom, which then allows for nucleophilic substitution reactions to introduce new side chains.

Potential in Agrochemical Intermediate Development

The pyrimidine core is a common feature in many commercial agrochemicals, including fungicides, herbicides, and insecticides. Therefore, functionalized pyrimidines like this compound are valuable intermediates for the discovery and development of new crop protection agents.

Derivatives of dimethylpyrimidinol are known to be used in this sector. For instance, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol is an intermediate in the synthesis of the aphicide pirimicarb. echemi.com Another example is dimethirimol, a fungicide used to control powdery mildew, which also features a substituted pyrimidin-4-ol structure. google.com Furthermore, related brominated dimethylpyrimidines are explicitly used as intermediates in the production of agricultural chemicals. lookchem.com These examples strongly suggest that this compound is a highly relevant precursor for developing novel agrochemicals. Its structure can be systematically modified to optimize biological activity against specific pests or plant diseases.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches and Catalyst Development

The synthesis of pyrimidinols, including 2,5-dimethylpyrimidin-4-ol (B1594479), is evolving beyond traditional condensation reactions. Research is now gravitating towards more sophisticated and efficient methodologies, with a significant emphasis on catalyst innovation.

One of the key emerging trends is the use of multicomponent reactions (MCRs) , which allow the construction of complex molecules like pyrimidines in a single step from three or more starting materials. japsonline.com This approach is highly efficient and aligns with the principles of green chemistry by minimizing steps and waste. For instance, ZnCl₂-catalyzed three-component coupling reactions have been developed for synthesizing 4,5-disubstituted pyrimidines. organic-chemistry.org

Catalyst development is at the forefront of synthetic innovation.

Metal Catalysis: Transition metal catalysts are being extensively explored to facilitate novel pyrimidine (B1678525) syntheses. Iridium-catalyzed multicomponent synthesis from amidines and alcohols, and iron-catalyzed dehydrogenative functionalization of alcohols with alkynes and amidines are examples of modern methods providing access to polysubstituted pyrimidines under mild conditions. organic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles or annulation of α,β-unsaturated ketoximes with activated nitriles also represent facile and economical routes. organic-chemistry.org

Nanocatalysts: Heterogeneous nanocatalysts are gaining traction due to their high efficiency and ease of recovery and reuse. nih.gov An example is the use of a robust, eco-friendly solid acid biocatalyst derived from bone char modified with chlorosulfonic acid for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net This catalyst can be reused multiple times without a significant drop in its catalytic activity. researchgate.net

Organocatalysis: Metal-free organocatalysts, such as L-proline, are being employed for eco-friendly synthesis of pyridine (B92270) and pyrimidine derivatives. researchgate.net Ionic liquids, like L-proline nitrate, have also demonstrated significant catalytic ability in the synthesis of pyrimidine derivatives, often performing more than 2.5 times more efficiently than non-catalyzed reactions. japsonline.com

Future work on this compound will likely involve adapting these advanced catalytic systems to achieve regioselective and high-yield synthesis, potentially through C-H functionalization or novel cycloaddition strategies.

Table 1: Emerging Catalytic Systems for Pyrimidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal Catalyst | Iridium Complex | Multicomponent Synthesis | Regioselective, mild conditions | organic-chemistry.org |

| Metal Catalyst | Arylazo Pincer Iron Complex | Dehydrogenative Functionalization | Eco-friendly, mild aerobic conditions | organic-chemistry.org |

| Metal Catalyst | Copper Catalyst | Cyclization/Annulation | Economical, broad substrate scope | organic-chemistry.org |

| Nanocatalyst | Bone Char-Bronsted Solid Acid | One-pot Three-component Condensation | Reusable, eco-friendly, solvent-free | researchgate.net |

Exploration of Advanced Functional Materials Incorporating Pyrimidinol Moieties

The pyrimidinol scaffold is a "privileged structure" in medicinal chemistry and materials science. Research is actively exploring the incorporation of pyrimidinol units, such as the this compound core, into larger, more complex functional materials.

In medicinal chemistry , the focus is on designing highly selective bioactive agents. The substitution pattern of the pyrimidine ring is crucial for biological activity. For example, recent studies on a related isomer, 2-amino-4,6-dimethylpyrimidin-5-ol, have led to the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov The methyl groups on the pyrimidine ring were found to influence binding activity and selectivity. nih.gov This highlights the potential of this compound as a core structure for developing new kinase inhibitors or other therapeutic agents. Further research could involve synthesizing libraries of derivatives and screening them for various biological activities, including as antibacterial or antifungal agents. tandfonline.com

In materials science , pyrimidinol derivatives are being investigated for the creation of novel metal complexes and coordination polymers. The nitrogen atoms and the hydroxyl group of the pyrimidinol ring can act as coordination sites for metal ions, leading to materials with interesting magnetic, optical, or catalytic properties. bohrium.com For example, new nanosized Vanadium(III), Iron(III), and Nickel(II) complexes containing a 2-amino-4-methyl pyrimidine ligand have been synthesized and shown to have octahedral geometry and antimicrobial activity. bohrium.com Future research could explore the use of this compound as a ligand to create new functional materials, including sensors, catalysts, or organic light-emitting diode (OLED) materials.

Green Chemistry Principles in Pyrimidinol Synthesis

The integration of green chemistry principles into the synthesis of pyrimidinols is a critical area of emerging research, aiming to reduce the environmental impact of chemical manufacturing. researchgate.netscispace.com This involves a holistic approach covering solvents, catalysts, and energy sources. scispace.commdpi.com

Alternative Energy Sources:

Ultrasound Irradiation: Sonochemistry offers a powerful tool for promoting reactions. The cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols has been achieved in good to excellent yields using ultrasound, which significantly reduces reaction times and energy consumption. organic-chemistry.orgthieme-connect.com

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate organic reactions, leading to higher yields in shorter times. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including fluoroalkyl pyrimidines. mdpi.com

Eco-Friendly Reaction Media and Catalysts:

Solvent-Free Reactions: Conducting reactions without a solvent (or using water as a solvent) is a primary goal of green chemistry. mdpi.com The development of solid-state or mechanochemical methods, such as ball-milling, can reduce waste and simplify purification.

Biocatalysis and Renewable Feedstocks: The use of enzymes and catalysts derived from renewable sources, like bone char, represents a significant step towards sustainability. researchgate.netacs.org These catalysts are often biodegradable and operate under mild conditions. researchgate.net

Atom Economy: A core principle of green chemistry is maximizing "atom economy," which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org The development of cycloaddition and multicomponent reactions for pyrimidinol synthesis is a direct application of this principle, minimizing the formation of by-products. organic-chemistry.orgsemanticscholar.org

Future research on the synthesis of this compound will undoubtedly prioritize the adoption of these green methodologies to develop sustainable and economically viable production processes.

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Principle | Technique/Approach | Example Application | Benefit | Reference |

|---|---|---|---|---|

| Energy Efficiency | Ultrasound Irradiation | Synthesis of 4-pyrimidinols | Reduced reaction time, good to excellent yields | organic-chemistry.orgthieme-connect.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of fluoroalkyl pyrimidines | Faster reactions, high yields | mdpi.com |

| Safer Solvents/Solvent-Free | Solvent-free mechanochemical synthesis | Ball-milling for 2,4-dimethylpyrimidine | Eliminates solvent waste, reduces energy | |

| Use of Renewable Feedstocks | Biowaste-derived catalyst | Bone char-based solid acid for pyrimidine synthesis | Utilizes waste, eco-friendly, reusable catalyst | researchgate.net |

| Catalysis | Organocatalysis | L-proline catalyzed synthesis of pyrimidines | Avoids toxic heavy metals, eco-friendly | researchgate.net |

Q & A

Basic: What are the standard synthetic routes for 2,5-dimethylpyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves condensation reactions of β-diketones or β-keto esters with amidines or urea derivatives under acidic or basic conditions. For example, refluxing in ethanol with catalytic acetic acid (as seen in pyrimidinone syntheses) can enhance cyclization efficiency . Optimization includes:

- Temperature control : Prolonged reflux (2–6 hours) to ensure complete cyclization.

- Solvent selection : Polar solvents (e.g., ethanol, DMF) improve solubility of intermediates.

- Catalyst use : Acidic conditions (e.g., HCl) or basic conditions (e.g., KOH) to drive deprotonation and ring closure.

A table summarizing key parameters from literature:

| Condition | Example Protocol | Reference |

|---|---|---|

| Solvent | Ethanol, DMF-EtOH (1:1) | |

| Reaction Time | 2–6 hours (reflux) | |

| Catalysts | Acetic acid, KOH |

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The hydroxyl group at position 4 and methyl groups at positions 2 and 5 create steric and electronic effects. Computational modeling (e.g., DFT) can predict reactive sites:

- Hydroxyl group : Acts as a hydrogen-bond donor, directing electrophiles to positions 4 and 6. Methyl groups at 2 and 5 hinder access to adjacent positions.

- Substituent analysis : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at specific ring positions, as observed in related pyrimidine derivatives .

Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates via HPLC or NMR kinetics.

Basic: What analytical techniques are suitable for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : and NMR to confirm regiochemistry and substituent orientation (e.g., distinguishing methyl groups at 2 vs. 5 positions).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : To resolve ambiguous stereochemistry or hydrogen-bonding networks, critical for structure-activity studies .

Biomonitoring studies of similar compounds (e.g., pyrimidin-4-ol derivatives) use LC-MS/MS for trace detection in biological matrices .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions, impurity profiles, or cell-line specificity. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Impurity profiling : HPLC purity checks (>98%) to rule out side-product interference .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2,6-diamino-5-nitrosopyrimidin-4-ol) to identify trends in substituent-activity relationships .

Qualitative frameworks for data contradiction analysis, as outlined in social science research, can be adapted to systematize comparisons .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data for this compound is limited, related pyrimidin-4-ol compounds exhibit irritant properties. Key precautions:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis or handling of powdered forms.

- Waste disposal : Neutralize acidic/basic residues before disposal, as per institutional guidelines.

Refer to hazard data for analogous compounds (e.g., 2,6-diamino-5-nitrosopyrimidin-4-ol: Xi hazard code, R36/37/38 risk phrases) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., kinases, DHFR).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with the hydroxyl group).

- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with inhibitory activity to prioritize synthetic targets.

Validation requires synthesizing top candidates and testing via enzyme inhibition assays (e.g., IC₅₀ determination) .

Basic: What are the key challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is influenced by steric effects (methyl groups) and electronic directing groups. Methods to address challenges:

- Protecting groups : Temporarily block the hydroxyl group with acetyl or TMS to direct reactions to less hindered positions.

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) at halogenated positions, though halogen introduction requires prior functionalization .

Advanced: What strategies optimize the scalability of this compound synthesis while maintaining purity?

Methodological Answer:

- Flow chemistry : Continuous reactors to control exothermic reactions and reduce by-products.

- Recrystallization optimization : Screen solvent mixtures (e.g., DMF-EtOH) for high-purity recovery .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.